molecular formula C16H15N3OS B13352009 6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile

6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile

Katalognummer: B13352009
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: FPCZRKWFSYYOSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile is a complex organic compound with a unique structure that includes a nicotinonitrile core substituted with methyl, methylthio, and phenylglycyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-cyano-6-methylpyridine-2(1H)-thione with methyllithium, followed by alkylation with phenylglycyl chloride. The reaction conditions often include the use of solvents such as methanol or chloroform and may require specific temperatures and catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Methyl-2-phenylbenzothiazole
  • 3-Acetyl-6-methyl-2-(methylthio)pyridine
  • 6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile

Uniqueness

6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C16H15N3OS

Molekulargewicht

297.4 g/mol

IUPAC-Name

5-(2-anilinoacetyl)-6-methyl-2-methylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C16H15N3OS/c1-11-14(8-12(9-17)16(19-11)21-2)15(20)10-18-13-6-4-3-5-7-13/h3-8,18H,10H2,1-2H3

InChI-Schlüssel

FPCZRKWFSYYOSL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C(=N1)SC)C#N)C(=O)CNC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.